Lipophilicity (LogP) Advantage
The target compound exhibits a calculated LogP of 3.60, whereas the most widely available comparator 2‑(trifluoromethoxy)benzenethiol (CAS 175278‑01‑0) has a recorded LogP of 2.87 [1]. This +0.73 log‑unit increase indicates that the additional –SCH₃ group substantially enhances partition into organic phases, which is expected to translate into improved membrane permeability and metabolic compartmentalization in vivo .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.60 |
| Comparator Or Baseline | 2-(Trifluoromethoxy)benzenethiol: LogP = 2.87 |
| Quantified Difference | ΔLogP = +0.73 |
| Conditions | Predicted LogP (Leyan platform; Molbase record) |
Why This Matters
A 0.73-log‑unit higher LogP can significantly boost passive membrane diffusion, a critical parameter when selecting building blocks for cell‑active probe or drug‑candidate synthesis.
- [1] Molbase, 2-(trifluoromethoxy)benzenethiol, CAS 175278-01-0, https://qiye.molbase.cn/175278-01-0.html View Source
